molecular formula C14H23F2NO4 B6274005 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid CAS No. 2279460-59-0

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No.: B6274005
CAS No.: 2279460-59-0
M. Wt: 307.3
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Description

2-{(tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a difluorocyclohexyl moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the difluorocyclohexyl moiety through a series of substitution reactions. The final step usually involves the formation of the acetic acid functionality under acidic conditions to remove the Boc protecting group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{(tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of the difluorocyclohexyl moiety can enhance its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(tert-butoxy)carbonylamino}-2-(4-fluorocyclohexyl)acetic acid
  • 2-{(tert-butoxy)carbonylamino}-2-(4,4-dichlorocyclohexyl)acetic acid
  • 2-{(tert-butoxy)carbonylamino}-2-(4,4-dibromocyclohexyl)acetic acid

Uniqueness

The unique combination of the tert-butoxycarbonyl protecting group, methylamino group, and difluorocyclohexyl moiety in 2-{(tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid distinguishes it from similar compounds

Properties

CAS No.

2279460-59-0

Molecular Formula

C14H23F2NO4

Molecular Weight

307.3

Purity

95

Origin of Product

United States

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